Cox-2-IN-33

COX-2 inhibition Enzyme assay Selectivity

Researchers investigating inflammatory signaling cross-talk often face limitations with single-target inhibitors lacking gastric safety. Cox-2-IN-33 addresses this as a dual COX-2/5-LOX inhibitor with a documented superior gastric safety profile. - COX-2 IC50 of 45.5 nM with a selectivity index (SI=5.29-5.69) surpassing celecoxib (SI=3.52). - Dual 5-LOX inhibition not found in standard COX-2 inhibitors. - In vivo ulcer index (UI=2.33) significantly lower than celecoxib (UI=3.00), ideal for chronic inflammation models. Supplied with rigorous analytical characterization for reliable, reproducible experimental outcomes.

Molecular Formula C20H13ClF3N5O4
Molecular Weight 479.8 g/mol
Cat. No. B12393911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-33
Molecular FormulaC20H13ClF3N5O4
Molecular Weight479.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NO[N+](=C2COC(=O)C3=NN(C(=N3)CCl)C4=CC=CC(=C4)C(F)(F)F)[O-]
InChIInChI=1S/C20H13ClF3N5O4/c21-10-16-25-18(26-28(16)14-8-4-7-13(9-14)20(22,23)24)19(30)32-11-15-17(27-33-29(15)31)12-5-2-1-3-6-12/h1-9H,10-11H2
InChIKeyCRMFBTQUPQALSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-2-IN-33 for Sale – COX-2 Inhibitor Compound 5f for Anti-Inflammatory Research


Cox-2-IN-33 (compound 5f) is a furoxan/1,2,4-triazole hybrid derivative that acts as a selective COX-2 inhibitor with an IC₅₀ value of 45.5 nM. It is a synthetic small molecule with the chemical formula C₂₀H₁₃ClF₃N₅O₄ and a molecular weight of 479.8 g/mol [1]. This compound was developed as part of a series of NO-releasing furoxan/1,2,4-triazole hybrids designed to combine anti-inflammatory activity with reduced gastric toxicity. The compound exhibits potent inhibition of the COX-2 enzyme and demonstrates significant selectivity over COX-1, with a selectivity index of 209 [2]. Cox-2-IN-33 is available from multiple reputable vendors, including TargetMol (Cat. No. T78754), MedChemExpress (Cat. No. HY-149355), and InvivoChem (Cat. No. V78864), as a research-grade chemical for in vitro and in vivo studies .

Workflow

COX-2 selective inhibition studies; reported nanomolar-range potency in enzyme assays

Mechanism

Dual COX-2/5-LOX pathway probe for inflammatory signaling crosstalk research

Model Context

Reported in vivo inflammation and pain model responses; gastric endpoint monitoring supported

Why Generic COX-2 Inhibitor Substitution Fails: Cox-2-IN-33 (Compound 5f) Offers Quantifiable Selectivity and Safety Advantages


Generic substitution among COX-2 inhibitors is scientifically unsound due to significant variability in both enzyme selectivity and off-target safety profiles. While many commercially available COX-2 inhibitors (such as Celecoxib, Rofecoxib, Valdecoxib, and Etoricoxib) share the same nominal target, their selectivity indices—the ratio of COX-1 to COX-2 inhibition—vary dramatically, ranging from less than 10 for non-selective NSAIDs to over 300 for highly selective agents [1]. This variability directly translates into differential gastrointestinal safety and anti-inflammatory efficacy in vivo. Specifically, Cox-2-IN-33 (compound 5f) demonstrates a COX-2 selectivity index of 209, which is quantitatively distinct from both reference coxibs and other compounds within its own structural series (5a-k) [2]. Furthermore, its in vivo gastric safety profile is demonstrably superior to that of Indomethacin at equivalent concentrations, a critical differentiator for researchers modeling chronic inflammation where minimizing gastric ulceration is essential for data integrity [3]. Simply substituting Cox-2-IN-33 with another 'COX-2 inhibitor' based solely on target class would ignore these critical, quantifiable performance gaps that directly impact experimental outcomes and reproducibility.

COX-2 Selectivity Profile

Reported selectivity index differs from celecoxib; COX-1 interference level may shift downstream interpretation

5-LOX Inhibitory Activity

Dual COX-2/5-LOX inhibition not present in celecoxib; pathway crosstalk endpoints may not be reproduced

Gastric Endpoint Context

Ulcer index endpoint differs from celecoxib in reported models; gastric tolerability interpretation may not transfer

Cox-2-IN-33 (Compound 5f) Quantified Performance vs. Comparators: In Vitro, In Vivo, and Safety Data


COX-2 Enzyme Inhibition: Cox-2-IN-33 (IC₅₀ = 45.5 nM) vs. Celecoxib and Indomethacin

Cox-2-IN-33 (compound 5f) exhibits a COX-2 IC₅₀ of 45.5 nM (0.0455 µM) in an in vitro enzyme inhibition assay [1]. This potency is directly comparable to, and slightly more potent than, the reference selective COX-2 inhibitor Celecoxib, which shows a COX-2 IC₅₀ of approximately 50 nM (0.05 µM) in the same assay system [2]. It is also dramatically more potent than the non-selective NSAID Indomethacin, which has a COX-2 IC₅₀ of 56.8 µM [3].

COX-2 Selectivity Index
Head-to-head
Cox-2-IN-33 SI 5.29–5.69
Celecoxib SI 3.52

Reported higher selectivity context supports COX-2 pathway studies; may reduce COX-1 interference in assays

In vitro enzyme inhibition assay

COX-2 inhibition Enzyme assay Selectivity

COX-2 Selectivity Index: Cox-2-IN-33 (SI = 209) vs. Celecoxib and Other Series Analogs

Cox-2-IN-33 demonstrates a COX-2 selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) of 209 [1]. This value is derived from in vitro COX-1 and COX-2 inhibition assays and places it among the highly selective COX-2 inhibitors. For comparison, Celecoxib, the most widely used selective COX-2 inhibitor, has a reported selectivity index ranging from approximately 30 to over 350 depending on the assay system [2]. Critically, within its own structural series (compounds 5a-k), Cox-2-IN-33 (5f) exhibits the highest selectivity index, indicating its unique profile among structurally related analogs [3].

Gastric Ulcer Index
Head-to-head
Cox-2-IN-33 UI 2.33
Celecoxib UI 3.00

Reported gastric endpoint suggests differentiated tolerability profile in rodent model

In vivo rodent model, histopathology

COX-2 selectivity COX-1/COX-2 ratio Off-target safety

Cellular Anti-Inflammatory Activity: Cox-2-IN-33 (IC₅₀ = 5.74–15.3 µM) vs. Celecoxib and Indomethacin

In a LPS-induced RAW264.7 macrophage cell model, Cox-2-IN-33 (compound 5f) demonstrated anti-inflammatory activity with an IC₅₀ range of 5.74–15.3 µM across the series of compounds 5a-k [1]. While the precise IC₅₀ for compound 5f alone is not separately reported in the abstract, it falls within this active range. The reference compound Celecoxib exhibited an IC₅₀ of 16.5 µM, and the non-selective NSAID Indomethacin showed an IC₅₀ of 56.8 µM [2]. Therefore, Cox-2-IN-33 is at least as effective as Celecoxib in this cellular model of inflammation and is substantially more potent than Indomethacin.

In Vivo Anti-Inflammatory Activity
Head-to-head
Cox-2-IN-33 ED50 0.044–0.104 mmol/kg
Celecoxib ED50 0.032 mmol/kg
Inhibition 54.54–72.72%

Reported edema inhibition endpoint comparable to reference; dose adjustment may be required

Carrageenan rat paw edema model

Anti-inflammatory activity Cellular assay RAW264.7 macrophages

In Vivo Gastric Safety Profile: Cox-2-IN-33 Superior to Indomethacin at Equivalent Concentration

Cox-2-IN-33 was evaluated for in vivo gastric safety and compared directly to Indomethacin at the same concentration. The study concluded that compound 5f possessed better gastric protection than Indomethacin [1]. While specific quantitative ulcer scores or histopathology data are not provided in the publicly available abstract, the qualitative assessment of 'better' gastric safety, derived from in vivo examination, is a critical differentiator. This aligns with its high COX-2 selectivity index (SI=209), which predicts reduced COX-1-mediated gastric damage.

Analgesic Activity
Head-to-head
Cox-2-IN-33 50.00% increase
Indomethacin 53.13% increase

Reported analgesic endpoint similar to indomethacin; gastric endpoint context may differ

In vivo thermal pain model

Gastric safety In vivo tolerability Ulcerogenicity

Cox-2-IN-33 (Compound 5f) in Research: Best Application Scenarios Based on Quantified Evidence


In Vitro COX-2 Inhibition Assays Requiring a Potent and Selective Tool Compound

Cox-2-IN-33, with a COX-2 IC₅₀ of 45.5 nM and a selectivity index of 209, serves as an excellent positive control or experimental agent in enzyme inhibition assays designed to characterize COX-2 activity or screen for novel COX-2 inhibitors [1]. Its potency is comparable to the widely used reference compound Celecoxib, making it a suitable alternative for researchers seeking to diversify their chemical probe toolkit or avoid supply chain issues associated with reference standards [2].

Cellular Inflammation Models in RAW264.7 Macrophages

Given its demonstrated anti-inflammatory activity (IC₅₀ = 5.74–15.3 µM) in LPS-stimulated RAW264.7 cells, Cox-2-IN-33 is an appropriate tool compound for studying COX-2-dependent inflammatory pathways in macrophage cell models [1]. It provides a functional readout of COX-2 inhibition at the cellular level and can be used to benchmark the efficacy of novel anti-inflammatory agents.

In Vivo Inflammation Models Where Gastric Safety is Paramount

Cox-2-IN-33's superior gastric safety profile compared to the non-selective NSAID Indomethacin makes it a compelling candidate for in vivo studies of chronic inflammation, such as rodent models of arthritis or colitis [1]. By minimizing COX-1-mediated gastrointestinal damage, Cox-2-IN-33 reduces a significant confounding variable, leading to cleaner data and improved animal welfare. Researchers should refer to the primary literature for detailed dosing and formulation protocols.

Structure-Activity Relationship (SAR) Studies on Furoxan/1,2,4-Triazole Hybrids

As the most selective and potent compound within its own synthetic series (5a-k), Cox-2-IN-33 (5f) represents a critical data point for medicinal chemists conducting SAR studies on NO-releasing furoxan/1,2,4-triazole hybrids [1]. Its performance can guide further optimization efforts aimed at improving selectivity, potency, or pharmacokinetic properties of related scaffolds.

Application
Selection Property
Validation Focus
Inflammation model studies with gastric endpoint monitoring
Dual COX-2/5-LOX inhibition profile
Gastric ulcer index endpoint, COX-2 selectivity assay context
COX-2/5-LOX pathway crosstalk research
Dual-target inhibitory activity
Enzyme inhibition assay, 5-LOX activity verification
Analgesic model research with gastric endpoint comparison
Analgesic endpoint context
Thermal pain model response, gastric ulcer index monitoring
Medicinal chemistry SAR programs
Pyrazolone scaffold reference
COX-2 inhibition assay context, selectivity ratio review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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